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Compound of Interest

Compound Name: Benzofuran-2-carboxylic acid

Cat. No.: B160394 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for

benzofuran-2-carboxylic acid, a key structural motif in many biologically active compounds.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a foundational dataset for its identification, characterization,

and utilization in research and development.

Spectroscopic Data Summary
The empirical and spectral data for benzofuran-2-carboxylic acid are summarized in the

tables below for ease of reference and comparison.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.7 d H-4 or H-7

~7.5 d H-4 or H-7

~7.4 t H-5 or H-6

~7.3 t H-5 or H-6

~7.2 s H-3

>10 br s -COOH

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from

publicly available spectra.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~164 C=O

~155 C-7a

~145 C-2

~128 C-3a

~127 C-5 or C-6

~124 C-5 or C-6

~122 C-4

~112 C-7

~110 C-3

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from

publicly available spectra including those from ChemicalBook.[1]

Table 3: Infrared (IR) Spectroscopy Peak List
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Wavenumber (cm-1) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1710 Strong
C=O stretch (Carboxylic Acid

Dimer)[2]

~1600, ~1450 Medium C=C stretch (Aromatic)

~1300-1000 Strong C-O stretch

~950-910 Medium O-H bend (Carboxylic Acid)

~900-675 Strong C-H bend (Aromatic)

Data is characteristic for carboxylic acids and benzofuran structures and is consistent with

spectra available from sources like the NIST WebBook.[3]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

162 High [M]+ (Molecular Ion)

145 Medium [M-OH]+

117 Medium [M-COOH]+

89 High [C6H5O]+

Fragmentation pattern is based on electron ionization (EI) mass spectra. The molecular ion

peak is observed at m/z 162.[4][5]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are generalized and may require optimization based on the

specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
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Protocol:

Sample Preparation: Accurately weigh 5-25 mg of benzofuran-2-carboxylic acid and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or

CDCl3) in a clean, dry 5 mm NMR tube.

Homogenization: Vortex the sample to ensure a homogeneous solution.

Instrumentation: Utilize a 400 MHz (for 1H) or 100 MHz (for 13C) NMR spectrometer, or

equivalent.

Setup: Insert the NMR tube into the spectrometer's probe. Perform locking and shimming of

the magnetic field to ensure homogeneity.

1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A greater number of

scans will be necessary compared to the 1H NMR spectrum.

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at δ

2.50 for 1H and δ 39.52 for 13C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of benzofuran-2-carboxylic acid with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
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Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Place the KBr pellet in the sample holder and record the infrared spectrum,

typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of benzofuran-2-carboxylic acid into the

mass spectrometer. This can be done via a direct insertion probe or through the output of a

gas chromatograph (GC-MS).

Ionization: In the ion source, bombard the sample with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum. The

analysis is typically performed in full scan mode over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like benzofuran-2-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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